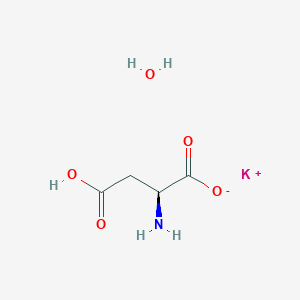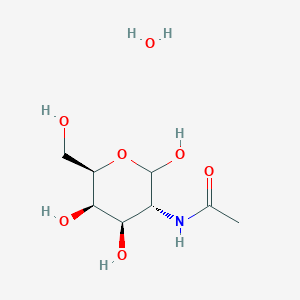
N-Acetyl-D-galactosaMine Hydrate
Descripción general
Descripción
N-Acetyl-D-galactosamine hydrate is a derivative of galactose, an amino sugar that plays a crucial role in various biological processesThis compound is significant in the field of biochemistry and molecular biology due to its involvement in glycosylation processes and its presence in glycoproteins and glycolipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-galactosamine hydrate typically involves the peracetylation of D-galactosamine hydrochloride to produce D-galactosamine pentaacetate. This is followed by the selective removal of O-acetyl groups to yield N-Acetyl-D-galactosamine . The reaction conditions include using acetic anhydride as the acylating agent and 4-dimethylaminopyridine as the acid-binding agent, with the reaction temperature maintained between -5°C to 5°C .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The final product is typically recrystallized from absolute ethanol to obtain a high-purity white solid .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-galactosamine hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the amino sugar structure .
Major Products Formed
The major products formed from these reactions include oxidized acids, reduced alcohols, and various substituted derivatives that retain the core structure of N-Acetyl-D-galactosamine .
Aplicaciones Científicas De Investigación
N-Acetyl-D-galactosamine hydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in cell signaling and recognition processes.
Medicine: It is involved in the development of targeted drug delivery systems and as a component in vaccines.
Industry: It is used in the production of biocompatible materials and as a reagent in biochemical assays .
Mecanismo De Acción
N-Acetyl-D-galactosamine hydrate exerts its effects through glycosylation, a process where it is attached to proteins and lipids, modifying their function and activity. This compound is a key player in O-linked glycosylation, where it is added to serine or threonine residues in proteins by glycosyltransferases . This modification is crucial for protein folding, stability, and cell-cell interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglucosamine: Another amino sugar involved in glycosylation.
Galactosamine: A precursor in the synthesis of N-Acetyl-D-galactosamine.
Galactose: The parent sugar from which N-Acetyl-D-galactosamine is derived.
Uniqueness
N-Acetyl-D-galactosamine hydrate is unique due to its specific role in O-linked glycosylation and its presence in glycoproteins that are essential for various biological functions. Its ability to modify protein function through glycosylation sets it apart from other similar compounds .
Propiedades
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5-,6+,7-,8?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPUTSNIMAJPT-DBKUKYHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




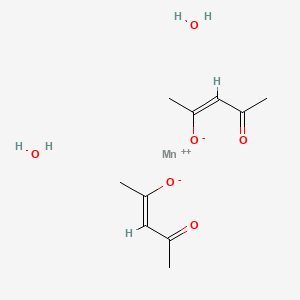

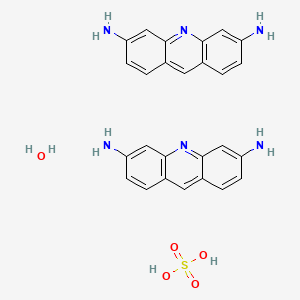
![2-(4-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B8002887.png)
![2-[(4S,12S,13R,14S,19R,21S)-9-nitro-7,8-dioxo-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,9,17-trien-14-yl]acetic acid;hydrate](/img/structure/B8002896.png)
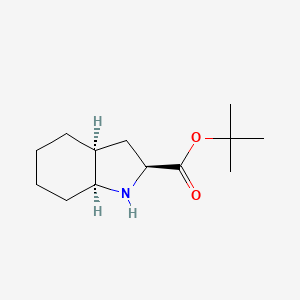
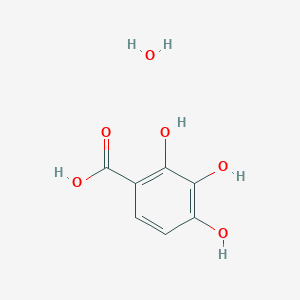
![2-amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8002911.png)
![potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide](/img/structure/B8002928.png)

